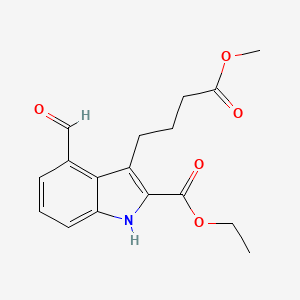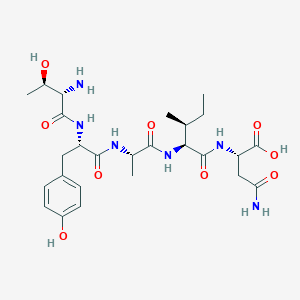
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is a peptide compound composed of five amino acids: threonine, tyrosine, alanine, isoleucine, and asparagine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, forming dityrosine or other oxidized products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Aplicaciones Científicas De Investigación
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a component in peptide-based drugs or as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the context in which the peptide is used and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.
L-Threonyl-L-phenylalanyl-L-alanyl-L-isoleucyl-L-asparagine: Another peptide with a similar sequence but different aromatic residue.
L-Glutamyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine: A peptide with glutamic acid instead of threonine.
Uniqueness
L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is unique due to its specific sequence and the presence of both hydrophobic and hydrophilic residues, which can influence its solubility, stability, and biological activity. This combination of amino acids allows it to interact with a wide range of molecular targets and participate in diverse biochemical processes.
Propiedades
Número CAS |
919298-46-7 |
|---|---|
Fórmula molecular |
C26H40N6O9 |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N6O9/c1-5-12(2)21(25(39)31-18(26(40)41)11-19(27)35)32-22(36)13(3)29-23(37)17(30-24(38)20(28)14(4)33)10-15-6-8-16(34)9-7-15/h6-9,12-14,17-18,20-21,33-34H,5,10-11,28H2,1-4H3,(H2,27,35)(H,29,37)(H,30,38)(H,31,39)(H,32,36)(H,40,41)/t12-,13-,14+,17-,18-,20-,21-/m0/s1 |
Clave InChI |
ZORYFNAWXNGYGH-GSRHCBHBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)

![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
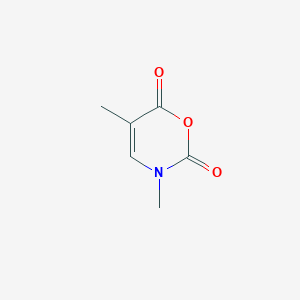
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B12622528.png)
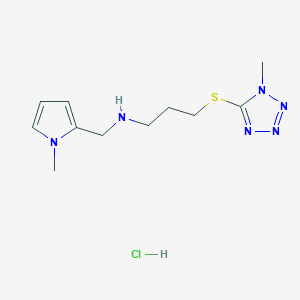
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one](/img/structure/B12622533.png)
![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
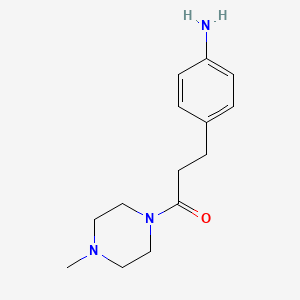
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)
![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

